molecular formula C14H10FN3S B11577685 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine

Cat. No.: B11577685
M. Wt: 271.31 g/mol
InChI Key: NFLRJONKLODZFT-UHFFFAOYSA-N
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Description

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine is a heterocyclic compound that contains a thiazole ring, a pyridine ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine typically involves the Hantzsch thiazole synthesis. This method includes the reaction of a substituted thiourea with an α-halo ketone in the presence of a solvent like ethanol . The reaction conditions often involve refluxing the mixture to facilitate the formation of the thiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the Hantzsch synthesis under controlled conditions to ensure high yield and purity. This would include optimizing reaction parameters such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The thiazole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogens and nucleophiles, with conditions varying based on the desired substitution.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes, inhibiting their activity, while the fluorophenyl group enhances binding affinity to certain receptors . These interactions can disrupt biological pathways, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine is unique due to the presence of both a thiazole and pyridine ring, which confer distinct chemical and biological properties. The fluorophenyl group further enhances its biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H10FN3S

Molecular Weight

271.31 g/mol

IUPAC Name

4-(4-fluorophenyl)-N-pyridin-3-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C14H10FN3S/c15-11-5-3-10(4-6-11)13-9-19-14(18-13)17-12-2-1-7-16-8-12/h1-9H,(H,17,18)

InChI Key

NFLRJONKLODZFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NC2=NC(=CS2)C3=CC=C(C=C3)F

Origin of Product

United States

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